Doxapram

Übersicht

Beschreibung

Doxapram ist ein zentrales Atemstimulans, das hauptsächlich zur Behandlung von akuter Ateminsuffizienz eingesetzt wird, insbesondere bei Patienten mit chronisch obstruktiver Lungenerkrankung. Es ist bekannt für seine Fähigkeit, das Atemzugvolumen und die Atemfrequenz zu erhöhen, was es zu einem wertvollen therapeutischen Mittel in der Intensivmedizin macht .

Vorbereitungsmethoden

Doxapram kann durch verschiedene Synthesewege hergestellt werden. Ein häufiges Verfahren beinhaltet die Reaktion von 1-Ethyl-4-(2-Morpholinoethyl)-3,3-Diphenyl-2-Pyrrolidinon mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die industrielle Produktion erfolgt in der Regel durch die Herstellung von Doxapramhydrochlorid, das anschließend zu injizierbaren Lösungen formuliert wird .

Analyse Chemischer Reaktionen

Doxapram unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen, die this compound betreffen, können zur Bildung verschiedener Derivate führen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .

Wissenschaftliche Forschungsanwendungen

Ventilatory Failure in Chronic Obstructive Pulmonary Disease (COPD)

Doxapram is commonly used to manage ventilatory failure due to exacerbations of COPD. It has been shown to improve blood gas exchange by stimulating respiration, thereby addressing hypoxia and hypercapnia. A review of randomized trials indicated that this compound was marginally superior to placebo in preventing deterioration of blood gases, although newer techniques like non-invasive ventilation may offer better outcomes in some cases .

Apnea in Preterm Infants

In neonatology, this compound has been investigated for its effectiveness in treating apnea in preterm infants. A retrospective study found that 77% of infants treated with this compound avoided intubation, highlighting its potential as a non-invasive treatment option for apnea .

Postoperative Respiratory Stimulation

This compound is also used postoperatively to counteract respiratory depression caused by anesthetics. It can facilitate recovery from anesthesia by enhancing respiratory drive and improving oxygenation .

Pharmacological Studies

Recent studies have delved into the pharmacological profile of this compound, particularly its effects on specific ion channels involved in respiratory function. Research indicates that this compound is a potent inhibitor of TASK-1 and TASK-3 channels, which play a critical role in regulating ventilatory responses . The enantiomeric forms of this compound have also been studied, revealing that the (+)-enantiomer is significantly more effective as a respiratory stimulant compared to the racemic mixture .

Effects on Synaptic Transmission

Investigations into the effects of this compound on synaptic transmission have shown that it can transiently enhance excitatory junction potentials (EJPs) before causing a decrease in amplitude over prolonged exposure. This suggests a complex interaction with synaptic mechanisms that may influence its clinical applications .

Case Study: this compound in COPD Management

A clinical trial involving patients with acute exacerbations of COPD demonstrated that administration of this compound led to significant improvements in arterial blood gas levels within hours of treatment. The study highlighted the importance of timely intervention with this compound to prevent severe complications associated with respiratory failure .

Case Study: this compound for Apnea Treatment in Infants

In a cohort study assessing the use of this compound for apnea management in preterm infants, researchers noted high success rates in avoiding intubation among treated patients. This case study underscores the potential benefits of this compound as an alternative to invasive procedures in vulnerable populations .

Wirkmechanismus

Doxapram exerts its effects by stimulating the peripheral carotid chemoreceptors, which in turn activate the respiratory center in the brainstem. This stimulation leads to an increase in tidal volume and respiratory rate. The compound is thought to inhibit certain potassium channels, thereby enhancing respiratory drive .

Vergleich Mit ähnlichen Verbindungen

Doxapram ist unter den Atemstimulanzien einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner Fähigkeit, sowohl das Atemzugvolumen als auch die Atemfrequenz zu stimulieren. Zu ähnlichen Verbindungen gehören:

Pentethylcyclanone: Teilt eine ähnliche Struktur, hat aber unterschiedliche pharmakologische Eigenschaften.

Pethidin: Wird für ähnliche klinische Anwendungen eingesetzt, hat aber einen anderen Wirkmechanismus.

Keto-Doxapram: Ein aktiver Metabolit von this compound mit ähnlichen, aber unterschiedlichen Wirkungen

Die einzigartige Fähigkeit von this compound, den Karotiskörper zu stimulieren, und seine spezifische Wirkung auf Kaliumkanäle machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Biologische Aktivität

Doxapram is a respiratory stimulant primarily used to treat conditions associated with respiratory depression. Its biological activity is characterized by its effects on neuronal excitability, neurotransmission, and respiratory function. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and a summary table of its effects.

This compound exerts its effects primarily through the modulation of potassium channels, particularly the TASK (TWIK-related acid-sensitive K+) channels. These channels are critical in regulating the resting membrane potential and excitability of neurons. By blocking these channels, this compound enhances neuronal excitability, leading to increased respiratory drive.

- Neuronal Excitation : Research indicates that low concentrations (0.1 mM) of this compound enhance neuronal excitation, while higher concentrations (5 mM) may lead to over-excitation and a prolonged refractory period in proprioceptive neurons in blue crabs (Callinectes sapidus) .

- Inhibition of LPS Effects : this compound has been shown to block the acute actions of lipopolysaccharides (LPS), which are known to induce inflammatory responses. In crayfish models, this compound inhibited LPS-induced changes in neuromuscular junctions, suggesting a protective role against inflammatory mediators .

Pharmacodynamics and Respiratory Effects

This compound is recognized for its potent respiratory stimulant properties, particularly in neonates with apnea. It acts selectively on respiratory neurons in the medulla oblongata, increasing both inspiratory and expiratory neuronal activity .

- Case Study : A study involving preterm neonates demonstrated that this compound significantly reduced episodes of apnea, indicating its effectiveness in stimulating diaphragmatic activity .

- Pharmacokinetic Profile : this compound is metabolized primarily through oxidation to form keto-dox, which may also contribute to its respiratory effects. The pharmacokinetic data suggest that this compound has a longer half-life compared to its metabolite, indicating sustained effects post-administration .

Summary Table of Biological Effects

| Biological Activity | Concentration | Observed Effect |

|---|---|---|

| Neuronal Excitation | 0.1 mM | Enhanced excitation in proprioceptive neurons |

| Over-excitation | 5 mM | Prolonged absolute refractory period |

| Inhibition of LPS effects | Variable | Blocked inflammatory responses in crayfish models |

| Respiratory Stimulation | Clinical Use | Reduced apnea in preterm neonates |

| Metabolite Activity | N/A | Potential contribution to respiratory effects |

Research Findings

- Proprioceptive Neurons : A study highlighted that this compound enhances the firing rate of proprioceptive neurons at lower concentrations but can lead to detrimental effects at higher doses .

- Respiratory Neurons : this compound has been shown to increase activity in medullary respiratory neurons significantly, which correlates with improved ventilation parameters .

- Clinical Applications : The compound is particularly useful in treating respiratory depression in premature infants resistant to other treatments like methylxanthines .

Eigenschaften

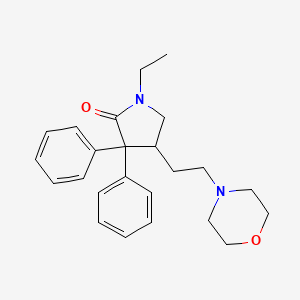

IUPAC Name |

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDJYSQDBULQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022963 | |

| Record name | Doxapram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Doxapram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, WHITE TO OFF-WHITE CRYSTALLINE POWDER; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.43e-02 g/L | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxapram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Doxapram produces respiratory stimulation mediated through the peripheral carotid chemoreceptors. It is thought to stimulate the carotid body by inhibiting certain potassium channels., DOXAPRAM...STIMULATE ALL LEVELS OF CEREBROSPINAL AXIS. ADEQUATE DOSES PRODUCE TONIC-CLONIC CONVULSIONS SIMILAR IN PATTERN TO THOSE PRODUCED BY PENTYLENETETRAZOL. ...ACT BY ENHANCING EXCITATION RATHER THAN BY BLOCKING CENTRAL INHIBITION. | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

309-29-5 | |

| Record name | Doxapram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxapram [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxapram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxapram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3830Q73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxapram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217-219, MP: 123-124 °C /BENZOATE/ | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.